GLP-1R agonist 10

chemical identity CAS registry procurement verification

Critical: Two compounds marketed as "GLP-1R agonist 10". For in vitro GLP-1 receptor activation, use CAS 2762515-25-1 (Compound 109a, EC50 0.051 nM). For in vivo food intake/glucose regulation studies, use CAS 3015555-46-8 (Compound 42). Always verify CAS and molecular formula before ordering to ensure correct entity. Supplied as solid powder, stable at -20°C.

Molecular Formula C29H29ClFN5O4
Molecular Weight 566.0 g/mol
Cat. No. B12409652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 10
Molecular FormulaC29H29ClFN5O4
Molecular Weight566.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC(=N2)CC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)N=C(C=C5)C(=O)O
InChIInChI=1S/C29H29ClFN5O4/c30-19-5-4-18(23(31)15-19)14-20-2-1-3-27(32-20)40-21-8-11-35(12-9-21)17-26-33-24-6-7-25(29(37)38)34-28(24)36(26)16-22-10-13-39-22/h1-7,15,21-22H,8-14,16-17H2,(H,37,38)/t22-/m0/s1
InChIKeySDHYTOOEXFYXIT-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GLP-1R Agonist 10: A Small Molecule GLP-1 Receptor Agonist for Type 2 Diabetes and Obesity Research


GLP-1R agonist 10 is a small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist [1]. As a non-peptide small molecule, it differs structurally from peptide-based GLP-1 analogs such as semaglutide and liraglutide . The compound is primarily utilized in preclinical research applications for type 2 diabetes (T2DM) and obesity, demonstrating the ability to reduce glucose excursions and inhibit food intake in mouse models [1][2]. The molecular formula is C29H29ClFN5O4 with a molecular weight of 566.02 g/mol, and the CAS registry number is 2762515-25-1 .

Why Generic Substitution of GLP-1R Agonist 10 Is Not Feasible Without Procurement Diligence


Generic substitution of "GLP-1R agonist 10" is not feasible due to a fundamental identity bifurcation in the supply chain. The nomenclature "GLP-1R agonist 10" does not refer to a single, unambiguous chemical entity. Instead, it maps to two structurally distinct compounds sold under the same name: one with CAS 2762515-25-1 (Compound 109a, molecular weight 566.02 g/mol) and another with CAS 3015555-46-8 (Compound 42, molecular weight 628.57 g/mol) [1]. These two compounds possess different molecular formulas (C29H29ClFN5O4 vs. C30H28F4N6O5), distinct bioactivity profiles, and separate patent landscapes . Furthermore, a third entity, "Compound 10," is the subject of an active U.S. patent dispute between Ascletis Pharma and CSPC Pharmaceutical Group, creating intellectual property ambiguity around the use and sourcing of structurally related GLP-1R agonists . Procuring without precise CAS verification therefore carries the risk of acquiring an incorrect chemical entity with unknown or unverified biological properties.

Quantitative Differentiation of GLP-1R Agonist 10 (CAS 2762515-25-1) from Analogs: Procurement Evidence Guide


Structural and CAS Distinction Between Two Commercial Entities Sold as 'GLP-1R Agonist 10'

The nomenclature "GLP-1R agonist 10" is applied to two chemically distinct compounds with different CAS numbers, molecular formulas, and molecular weights. The primary entity, designated Compound 109a, has CAS 2762515-25-1, molecular formula C29H29ClFN5O4, and a molecular weight of 566.02 g/mol . A secondary entity, designated Compound 42, has CAS 3015555-46-8, molecular formula C30H28F4N6O5, and a molecular weight of 628.57 g/mol [1]. The SMILES strings for each compound are unique and non-interchangeable [1].

chemical identity CAS registry procurement verification small molecule

In Vitro GLP-1R Potency Comparison: Compound 109a vs. Semaglutide

GLP-1R agonist 10 (Compound 109a, CAS 2762515-25-1) exhibits an EC50 of 0.051 nM for human GLP-1R activation [1]. In comparison, semaglutide, a clinically established peptide-based GLP-1R agonist, exhibits an EC50 of 6.2 pM (0.0062 nM) in a reporter assay using BHK cells expressing the human receptor [2]. The approximately 8.2-fold difference in potency reflects the structural divergence between this small molecule agonist and the larger peptide analog.

GLP-1 receptor EC50 cAMP assay in vitro pharmacology

In Vitro GLP-1R Potency Comparison: Compound 109a vs. Taspoglutide

GLP-1R agonist 10 (Compound 109a) demonstrates an EC50 of 0.051 nM for GLP-1R activation [1]. Taspoglutide, a peptide-based GLP-1 receptor agonist that advanced to clinical development, exhibits an EC50 of 0.06 nM [2]. The two compounds exhibit comparable single-digit picomolar-range potencies despite fundamentally different molecular scaffolds (small molecule vs. peptide).

GLP-1 receptor EC50 potency comparison small molecule agonist

In Vivo Efficacy Profile Distinction: Compound 109a vs. Compound 42

The two compounds sold as "GLP-1R agonist 10" differ substantially in their documented in vivo characterization. For Compound 42 (CAS 3015555-46-8), published descriptions consistently state that it "inhibits food intake and reduces glucose excursions in mice" and is useful for T2DM and obesity research . For Compound 109a (CAS 2762515-25-1), equivalent in vivo efficacy data is not reported in accessible product documentation or the patent literature, with documentation limited to the in vitro EC50 value of 0.051 nM [1].

in vivo pharmacology food intake glucose excursion mouse model

Intellectual Property and Supply Chain Risk Assessment

A third entity designated "Compound 10" is the subject of an active patent dispute between Ascletis Pharma and CSPC Pharmaceutical Group. CSPC's pending patent application (PCT/CN2024/140920) claims a compound (Compound 10) that Ascletis asserts is structurally identical to its patented Compound 1, which is protected by U.S. Patent No. 12,234,236 and underlies the clinical candidate ASC30 . The relationship between this disputed "Compound 10" and commercially available "GLP-1R agonist 10" (Compound 109a, CAS 2762515-25-1) is not explicitly documented in public sources.

patent dispute intellectual property procurement risk ASC30

Small Molecule vs. Peptide Class: Procurement and Handling Differentiation

GLP-1R agonist 10 (CAS 2762515-25-1) is a fully synthetic small molecule (MW 566.02 g/mol) with defined room-temperature shipping and powder storage at -20°C for up to 3 years [1]. In contrast, peptide-based GLP-1R agonists such as semaglutide require multistep synthesis, contain hydrophobic fatty acid side chains that reduce solubility, and present greater handling and large-scale production challenges [2].

small molecule peptide analog chemical synthesis stability

Recommended Research Applications for GLP-1R Agonist 10 Based on Validated Evidence


In Vitro GLP-1R Activation Studies Requiring High-Potency Small Molecule Tool Compound

Researchers conducting in vitro GLP-1 receptor activation studies may select GLP-1R agonist 10 (Compound 109a, CAS 2762515-25-1) as a potent small molecule positive control, with a validated EC50 of 0.051 nM in cAMP-dependent CRE6x-luciferase reporter assays [1]. This potency is comparable to the clinically evaluated peptide agonist taspoglutide (EC50 = 0.06 nM) , making it suitable for receptor pharmacology experiments where a non-peptide agonist is desired.

In Vivo Metabolic Studies of Food Intake and Glucose Homeostasis in Murine Models

Investigators seeking to evaluate in vivo effects on food intake and glucose regulation should procure the Compound 42 variant (CAS 3015555-46-8, marketed as "GLP-1 receptor agonist 10"), which has documented efficacy in inhibiting food intake and reducing glucose excursions in mouse models [1]. This compound is specifically indicated for research into type 2 diabetes and obesity [1].

Small Molecule GLP-1R Agonist Research in Peptide-Free Experimental Systems

For experimental systems where peptide-based agonists (e.g., semaglutide, liraglutide) introduce confounding variables such as immunogenicity, complex solubility requirements, or fatty acid-mediated albumin binding, GLP-1R agonist 10 (Compound 109a) provides a structurally defined small molecule alternative with simplified handling and storage requirements [1]. The compound is supplied as a solid powder with defined solubility in DMSO (100 mg/mL) and is stable for 3 years at -20°C [1].

Procurement Due Diligence and Chemical Identity Verification

Given the nomenclature ambiguity surrounding "GLP-1R agonist 10," researchers must verify the CAS number (2762515-25-1 for Compound 109a vs. 3015555-46-8 for Compound 42) and corresponding molecular formula prior to purchase [1]. This verification ensures acquisition of the intended chemical entity with the appropriate in vitro potency profile (Compound 109a) or documented in vivo efficacy profile (Compound 42) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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